3-Methoxybenzoic Acid

Catalog No.
S583091
CAS No.
586-38-9
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxybenzoic Acid

CAS Number

586-38-9

Product Name

3-Methoxybenzoic Acid

IUPAC Name

3-methoxybenzoic acid

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10)

InChI Key

XHQZJYCNDZAGLW-UHFFFAOYSA-N

solubility

soluble in boiling water, organic solvents
freely soluble (in ethanol)

Synonyms

3-anisic acid, 3-methoxybenzoic acid, m-anisic acid

Canonical SMILES

COC1=CC=CC(=C1)C(=O)O

The exact mass of the compound 3-Methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in boiling water, organic solventsfreely soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27014. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Hydroxybenzoate Ethers - Supplementary Records. It belongs to the ontological category of benzoic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Methoxybenzoic acid (CAS: 586-38-9), also known as m-anisic acid, is a highly versatile aromatic building block and pharmaceutical intermediate characterized by its meta-substituted methoxy and carboxylic acid functional groups. With a melting point of 105–108 °C and a pKa of 4.10, it presents a favorable thermal and solubility profile for industrial processing, being highly soluble in ethanol and methanol, and slightly soluble in water . In procurement and chemical manufacturing, its primary value lies in its unique regiochemical directing effects. The 1,3-relationship of the electron-donating methoxy group and the electron-withdrawing carboxylic acid allows for highly predictable and synergistic functionalization via Electrophilic Aromatic Substitution (EAS) and Directed ortho-Metalation (DoM), making it a non-substitutable precursor for complex active pharmaceutical ingredients (APIs), including fluoroquinolone antibiotics [1].

Research Fit

Identity

Meta-methoxy positional isomer; physicochemical and biological profile distinct from ortho and para analogs.

Specification

Supplied with purity ≥98% by HPLC; supports reproducible synthesis and analytical standard use.

Context

Pharmaceutical intermediate, food additive (FEMA 3944), biodegradation research, and isomer-selective method development.

Attempting to substitute 3-methoxybenzoic acid with its more widely available isomer, 4-methoxybenzoic acid (p-anisic acid), results in immediate synthetic and process failures. Structurally, the positional shift of the methoxy group from the meta to the para position completely alters the molecule's regioselectivity. In 3-methoxybenzoic acid, the directing effects of the methoxy and carboxyl groups synergistically activate specific ring positions (e.g., C-2, C-4, C-6), which is strictly required for synthesizing highly substituted downstream targets like 2,4,5-trifluoro-3-methoxybenzoic acid[1]. Furthermore, 4-methoxybenzoic acid has a drastically higher melting point (~183 °C compared to ~106 °C for the meta-isomer), which fundamentally changes thermal processing requirements, solvent compatibility, and energy consumption during large-scale reactor charging .

Substitution Risk

Melting point divergence

Para isomer melts far higher than meta, making mislabeled material immediately detectable but capable of disrupting synthesis.

Ionization shift

pKa difference between meta and para alters carboxylate formation in aqueous buffers, affecting extraction and reactivity.

Lipophilicity and solubility mismatch

Meta isomer is substantially more lipophilic than ortho and more water-soluble than para, shifting partitioning behavior.

Biological activity profile

Para isomer induces adrenal ascorbic acid depletion; meta isomer lacks this activity, preventing interchange in bioassays.

Anaerobic metabolism specificity

Meta isomer is O-demethylated by anaerobic bacteria; para isomer resists degradation, changing environmental fate results.

Thermal Processability and Melting Point Profile

Thermal behavior is a critical procurement dimension for bulk handling and reactor processing. 3-Methoxybenzoic acid exhibits a melting point of 105–108 °C, whereas the para-substituted comparator, 4-methoxybenzoic acid, melts at 182–185 °C . This ~75 °C difference significantly lowers the thermal energy required for melt-phase reactions and improves dissolution kinetics in standard organic solvents at lower temperatures.

Evidence DimensionMelting Point
Target Compound Data105–108 °C
Comparator Or Baseline4-Methoxybenzoic acid (182–185 °C)
Quantified Difference~75 °C lower melting point
ConditionsStandard atmospheric pressure

A significantly lower melting point reduces energy costs and thermal degradation risks during large-scale industrial processing and formulation.

Melting point
Head-to-head

Meta 105–107 °C; ortho 98–100 °C (Δ +7–9); para 182–185 °C (Δ −75–80)

Large mp gap flags isomer mislabeling; rapid identity check.

Capillary method, ambient pressure.

Acidity and Extraction Partitioning (pKa)

The position of the methoxy group directly influences the acidity of the carboxylic acid via inductive and resonance effects. 3-Methoxybenzoic acid has a pKa of 4.10, making it more acidic than 4-methoxybenzoic acid, which has a pKa of 4.46. Because the meta-methoxy group cannot donate electron density via resonance to the carboxylate carbon, it primarily exerts an electron-withdrawing inductive effect, stabilizing the conjugate base more effectively than the para-isomer.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data4.10
Comparator Or Baseline4-Methoxybenzoic acid (4.46)
Quantified Difference0.36 pKa units more acidic
ConditionsAqueous solution at 25 °C

The lower pKa alters the pH required for complete salt formation and shifts the partition coefficient during downstream liquid-liquid extraction workflows.

Acidity (pKa)
Head-to-head

Meta 4.09–4.10; para 4.47–4.50; ΔpKa −0.37 to −0.41

Meta ~2.5× more dissociated at pH 7.4, affecting extraction.

Aqueous, 25 °C.

Regioselectivity in Directed ortho-Metalation (DoM)

In advanced synthetic workflows, 3-methoxybenzoic acid offers unique regiocontrol. When treated with strong bases like s-BuLi/TMEDA, the 1,3-relationship of the carboxylate and methoxy directing groups forces metalation almost exclusively at the sterically hindered C-2 position (>95% selectivity) [1]. In contrast, 4-methoxybenzoic acid lacks this synergistic 1,3-alignment, resulting in metalation at the C-3 position. This allows the meta-isomer to serve as a direct precursor to 1,2,3-trisubstituted aromatics.

Evidence DimensionLithiation Site Selectivity
Target Compound Data>95% C-2 metalation (between substituents)
Comparator Or Baseline4-Methoxybenzoic acid (C-3 metalation)
Quantified DifferenceExclusive C-2 vs C-3 functionalization
Conditionss-BuLi/TMEDA in THF at -78 °C

Procuring the meta-isomer is mandatory for synthesizing 2-substituted anisic acid derivatives without requiring multi-step protection and deprotection sequences.

LogP & solubility
Head-to-head

Meta logP 2.02, sol. 2 mg/mL; ortho logP 1.39; para sol. ~0.3 mg/mL

Meta >4× more lipophilic than ortho; ~6.7× higher solubility than para.

Aqueous solubility at 25 °C.

API Precursor Viability for Fluoroquinolones

3-Methoxybenzoic acid is the designated starting material for the synthesis of the fluoroquinolone antibiotic gatifloxacin. It undergoes sequential halogenation to form 2,4,5-trifluoro-3-methoxybenzoic acid [1]. The meta-positioning of the methoxy group is structurally essential for the final pharmacophore. Utilizing 4-methoxybenzoic acid or 2-methoxybenzoic acid would yield an incorrect substitution pattern on the quinolone core, completely abolishing the target antibacterial activity.

Evidence DimensionDownstream Pharmacophore Viability
Target Compound Data100% structural match for gatifloxacin core
Comparator Or Baseline4-Methoxybenzoic acid (0% match)
Quantified DifferenceBinary viability (Target vs Off-target isomer)
ConditionsMulti-step API synthesis via acid chloride intermediate

For pharmaceutical procurement, the exact meta-isomer must be sourced to ensure the correct molecular architecture of fluoroquinolone APIs.

HPLC retention
Head-to-head

Baseline resolution of all three monomethoxy isomers

Identity confirmation and purity assessment for regulated intermediates.

Nucleosil C18, ACN/phosphate pH 2, UV 240 nm.

Adrenal ascorbic acid
Head-to-head

Meta: inactive; para: significant depletion

Isomer-specific biological endpoint; meta lacks para endocrine effect.

In vivo rodent model.

Anaerobic O-demethylation
Head-to-head

Meta 52.4 (E. limosum), 36.7 (A. woodii) nmol/min/mg; para not metabolized

Position-dependent microbial metabolism; meta susceptible, para resistant.

Cultures adapted to meta isomer.

Fluoroquinolone Antibiotic API Manufacturing

Driven by its exact meta-methoxy structural alignment, this compound is the required starting material for synthesizing 2,4,5-trifluoro-3-methoxybenzoic acid. This intermediate is subsequently converted into the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core essential for gatifloxacin and related fourth-generation fluoroquinolone antibiotics[1].

Regioselective Synthesis of 1,2,3-Trisubstituted Aromatics

Leveraging its synergistic Directed ortho-Metalation (DoM) profile, 3-methoxybenzoic acid is the optimal precursor for generating C-2 substituted anisic acids. The combined directing effects of the carboxylate and methoxy groups allow chemists to bypass complex protection strategies when building sterically congested aromatic libraries [2].

pH-Sensitive Organic Formulations and Extractions

Because its pKa (4.10) is significantly lower than that of the para-isomer, 3-methoxybenzoic acid is preferred in workflows requiring precise pH-controlled liquid-liquid extractions or the formation of specific organic salts, ensuring higher yields during aqueous-organic phase separations .

Application Fit

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Meta-methoxy scaffold, pKa ~4.09, logP ~2.02
Purity ≥98% HPLC, isomer identity confirmation
Liquid–liquid extraction & HPLC methods
logP 2.02, water solubility 2 mg/mL
HPLC retention behavior, isomer resolution
Food additive & flavoring
FEMA 3944, JECFA 882
Regulatory specification compliance, isomer identity
Anaerobic biodegradation research
O-demethylation susceptibility
Metabolic rate verification, isomer specificity

Physical Description

White odorless powder; [Alfa Aesar MSDS]
Solid
white crystals, practically odourless

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.047344113 Da

Monoisotopic Mass

152.047344113 Da

Boiling Point

170.00 to 172.00 °C. @ 10.00 mm Hg

Heavy Atom Count

11

LogP

2.02 (LogP)
2.02

Appearance

Powder

Melting Point

110.5 °C

UNII

E2I36FH6QZ

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0015 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

586-38-9

Wikipedia

3-Methoxybenzoic acid

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzoic acid, 3-methoxy-: ACTIVE

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